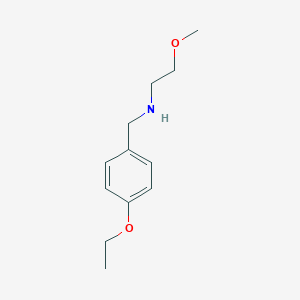

(4-Ethoxybenzyl)(2-methoxyethyl)amine

Description

Contextualization within Amine Chemistry Research

Amines are fundamental to organic chemistry, characterized by a nitrogen atom with a lone pair of electrons. (4-Ethoxybenzyl)(2-methoxyethyl)amine is a secondary amine, meaning the nitrogen atom is bonded to two organic substituents and one hydrogen atom. Its structure is a hybrid, featuring both an aromatic component (the 4-ethoxybenzyl group) and an aliphatic component (the 2-methoxyethyl group). The presence of two ether functionalities (ethoxy and methoxy) further adds to its chemical character, potentially influencing its solubility, polarity, and reactivity. Research in amine chemistry often focuses on the synthesis of novel amine derivatives to explore their reactivity and potential applications, making a compound like this compound a relevant, albeit currently uncharacterized, subject of interest.

Significance of Substituted Benzylamines and Methoxyethylamines in Organic Synthesis

Substituted benzylamines are a class of compounds with significant importance in organic synthesis and are found in the core structure of many pharmaceutical agents. sigmaaldrich.comchemicalbook.com The benzyl (B1604629) group can serve as a protecting group for amines, which can later be removed by hydrogenolysis. sigmaaldrich.com Furthermore, the aromatic ring of the benzylamine (B48309) can be substituted with various functional groups to modulate the electronic and steric properties of the molecule, which is a key strategy in drug design. merckmillipore.com For instance, substituted benzylamines are precursors to isoquinolines and are used in the manufacturing of various pharmaceuticals. sigmaaldrich.comnih.gov

Methoxyethylamines are also valuable building blocks in organic synthesis. The ether linkage can influence the conformation and solubility of molecules. 2-Methoxyethylamine (B85606) itself is used as a reactant in the synthesis of amides and for the chemical modification of polymers. sigmaaldrich.com The methoxyethyl group can be found in various compounds, and its presence can impact biological activity and pharmacokinetic properties.

Overview of Current Research Trajectories for this compound

As there is no direct research on this compound, we can infer potential research trajectories based on the broader fields of substituted benzylamines and functionalized amines. Current research in these areas often involves the development of novel synthetic methodologies, including catalytic C-H functionalization to produce substituted benzylamines. chembk.com Another active area is the incorporation of such amines into more complex molecules to screen for biological activity. merckmillipore.comnih.gov

A plausible synthetic route to this compound would be through reductive amination of 4-ethoxybenzaldehyde (B43997) with 2-methoxyethylamine. This is a standard and widely used method for the synthesis of secondary amines. Alternatively, nucleophilic substitution of a 4-ethoxybenzyl halide with 2-methoxyethylamine could also yield the target compound.

Table 1: Potential Synthetic Routes to this compound

| Reaction Type | Reactant 1 | Reactant 2 | Common Reagents/Conditions |

| Reductive Amination | 4-Ethoxybenzaldehyde | 2-Methoxyethylamine | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd-C |

| Nucleophilic Substitution | 4-Ethoxybenzyl bromide | 2-Methoxyethylamine | A non-nucleophilic base (e.g., K₂CO₃) |

| N-Alkylation | 4-Ethoxybenzylamine | 2-Methoxyethyl chloride | A non-nucleophilic base (e.g., K₂CO₃) |

Identification of Key Research Gaps and Future Academic Inquiry

The primary research gap concerning this compound is its complete lack of characterization. Future academic inquiry would logically begin with its synthesis and purification. Following a successful synthesis, a comprehensive characterization using modern analytical techniques would be necessary. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H and C-O bonds.

X-ray Crystallography: If a suitable crystal can be obtained, this would provide the definitive three-dimensional structure.

Once fully characterized, the compound could be screened for various biological activities, given the known pharmacological importance of the substituted benzylamine scaffold. chemicalbook.commerckmillipore.com Its properties as a ligand for metal catalysis or as a building block in materials science could also be explored.

Table 2: Physicochemical Properties of Parent Amines

| Property | 4-Ethoxybenzylamine | 2-Methoxyethylamine |

| Molecular Formula | C₉H₁₃NO | C₃H₉NO |

| Molecular Weight | 151.21 g/mol | 75.11 g/mol |

| Boiling Point | Not available | 95 °C sigmaaldrich.commerckmillipore.com |

| Density | Not available | 0.864 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Not available | n20/D 1.406 sigmaaldrich.com |

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFUEAILNGLZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402083 | |

| Record name | (4-ETHOXYBENZYL)(2-METHOXYETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827328-67-6 | |

| Record name | (4-ETHOXYBENZYL)(2-METHOXYETHYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 4 Ethoxybenzyl 2 Methoxyethyl Amine and Structural Analogues

Established Synthetic Methodologies for N-Substituted Amines

The construction of the carbon-nitrogen bonds in (4-Ethoxybenzyl)(2-methoxyethyl)amine can be approached through several well-established synthetic strategies. These methods offer varying degrees of efficiency, substrate scope, and compatibility with functional groups.

Reductive Amination Protocols for Tertiary Amine Formation

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. The synthesis of this compound via this route would typically involve the reaction of 4-ethoxybenzaldehyde (B43997) with 2-methoxyethylamine (B85606) to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.

A common approach involves a one-pot reaction where the aldehyde, amine, and a reducing agent are combined. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being a particularly mild and selective option that is effective for a wide range of aldehydes and ketones. The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

An alternative procedure involves a stepwise approach where the imine is first formed, often with removal of water, and then subsequently reduced. This can be advantageous in cases where the imine is particularly stable or when specific reducing agents are employed. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is also a powerful method for the reduction of the imine intermediate.

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaBH(OAc)₃ | Dichloromethane | Room Temperature | High | General Protocol |

| H₂/Pd-C | Ethanol/Methanol | 25-50 | Good to Excellent | General Protocol |

| NaBH₃CN | Methanol | Room Temperature | Good | General Protocol |

N-Alkylation Approaches Utilizing Benzyl (B1604629) and Methoxyethyl Halides

The formation of the tertiary amine can also be achieved through the sequential N-alkylation of a primary amine. In the context of synthesizing this compound, this could involve the reaction of 2-methoxyethylamine with 4-ethoxybenzyl halide (e.g., chloride or bromide) or the reaction of 4-ethoxybenzylamine with a 2-methoxyethyl halide.

Direct alkylation of amines with alkyl halides can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, good yields of the desired tertiary amine can be achieved. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often employed to neutralize the hydrogen halide formed during the reaction.

| Alkylating Agent | Amine | Base | Solvent | Temperature (°C) | Reference |

| 4-Ethoxybenzyl chloride | 2-Methoxyethylamine | K₂CO₃ | Acetonitrile | Reflux | General Protocol |

| 2-Methoxyethyl bromide | 4-Ethoxybenzylamine | DIPEA | Dichloromethane | Room Temperature | General Protocol |

Modified Mannich Reactions Incorporating 2-Methoxyethylamine Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. A modified Mannich-type reaction can be envisioned for the synthesis of this compound. For instance, a phenol bearing a 4-ethoxy group could react with formaldehyde and 2-methoxyethylamine to introduce an aminomethyl group onto the aromatic ring. Subsequent reduction of the phenolic hydroxyl group would be required to yield the target compound.

A more direct, albeit less common, approach might involve a variation where a suitable precursor to the 4-ethoxybenzyl moiety acts as the active hydrogen component. The conditions for Mannich reactions are typically mild, often proceeding at room temperature in protic solvents like ethanol.

Ruthenium-Catalyzed Reductions of Nitriles and Subsequent Alkylation

Ruthenium complexes have emerged as powerful catalysts for a variety of organic transformations, including the reduction of nitriles to primary amines. This methodology could be integrated into a multi-step synthesis of this compound. For example, 4-ethoxybenzonitrile could be reduced to 4-ethoxybenzylamine using a ruthenium catalyst and a hydrogen source. The resulting primary amine can then be subsequently alkylated with a 2-methoxyethyl halide as described in section 2.1.2.

More advanced ruthenium-catalyzed processes allow for the direct N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In a hypothetical application to the target molecule, a ruthenium catalyst could facilitate the reaction between 4-ethoxybenzyl alcohol and 2-methoxyethylamine, where the alcohol is transiently oxidized to the aldehyde, undergoes reductive amination, and the catalyst is regenerated in a hydrogen-neutral cycle. Such processes are highly atom-economical as the only byproduct is water.

| Reactants | Catalyst | Conditions | Product | Reference |

| 4-Ethoxybenzonitrile, H₂ | Ru/C | High pressure, elevated temperature | 4-Ethoxybenzylamine | General Protocol |

| 4-Ethoxybenzyl alcohol, 2-Methoxyethylamine | [Ru(p-cymene)Cl₂]₂/ligand | Base, heat | This compound | bath.ac.uk |

Aza-Michael Addition Reactions for C-N Bond Formation

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another strategic avenue for C-N bond formation. To synthesize this compound via this route, a suitable Michael acceptor bearing the 4-ethoxybenzyl group would be required. For instance, a compound like (E)-1-(4-ethoxyphenyl)prop-2-en-1-one could react with 2-methoxyethylamine. The initial adduct would then require reduction of the carbonyl group to a methylene (B1212753) group to afford the final product.

The reaction is often catalyzed by bases or Lewis acids and can proceed under mild conditions. The regioselectivity of the addition is generally high, favoring the formation of the β-amino carbonyl compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry metrics for evaluating the "greenness" of a synthetic route include atom economy, E-factor (environmental factor), and process mass intensity (PMI).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition reactions, such as some catalytic processes, can have 100% atom economy.

E-Factor: This is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is desirable.

Applying these principles to the synthesis of this compound favors methodologies that are catalytic over stoichiometric, minimize the use of hazardous solvents and reagents, and reduce the number of synthetic steps. For example, the ruthenium-catalyzed "borrowing hydrogen" approach (Section 2.1.4) is highly atom-economical as it forms the product from an alcohol and an amine with water as the only byproduct. Similarly, one-pot reductive amination protocols are generally preferred over multi-step sequences as they reduce solvent usage and waste generation from intermediate workups and purifications.

The choice of solvent is also a critical factor. The use of greener solvents such as ethanol, 2-propanol, or even water, where feasible, is preferred over halogenated solvents like dichloromethane. Furthermore, the development of solvent-free reaction conditions represents an ideal scenario from a green chemistry perspective.

By carefully selecting the synthetic strategy and optimizing reaction conditions with green chemistry principles in mind, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Development of Solvent-Free Reaction Systems

In the pursuit of greener chemical processes, the development of solvent-free reaction systems has gained significant traction. Traditional organic synthesis often relies on volatile and often hazardous organic solvents, which contribute significantly to chemical waste. Solvent-free, or neat, reactions offer a more sustainable alternative by minimizing waste and simplifying purification processes.

A sustainable, catalyst- and solvent-free approach for the synthesis of structurally diverse secondary amines has been developed. rsc.org This one-pot protocol operates efficiently at room temperature and is compatible with a wide array of aldehydes and primary amines, showcasing its potential for broad applicability. rsc.org The use of a planetary ball mill is another innovative solvent-free method for the addition of amines to certain organic compounds, achieving quantitative conversion in minutes without the need for a catalyst or base. organic-chemistry.org While not specifically documented for this compound, these solvent-free approaches represent the forefront of sustainable amine synthesis and could likely be adapted for its production.

An environmentally friendly protocol for generating nitrones from benzylic secondary amines has been described, which proceeds without a catalyst using hydrogen peroxide in solvents like methanol or acetonitrile. nih.gov

Implementation of Homogeneous and Heterogeneous Catalysis for Sustainable Production

Catalysis is a fundamental pillar of sustainable chemical production, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Both homogeneous and heterogeneous catalysis have been extensively employed in the synthesis of amines.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity. Transition metal complexes, particularly those based on cobalt, nickel, and copper, have proven effective in the reductive amination for synthesizing primary and other amines. nih.govresearchgate.netrsc.org For instance, a cobalt-triphos system has been shown to catalyze the synthesis of a broad range of primary amines from carbonyl compounds under relatively mild conditions. nih.gov Similarly, nickel-based homogeneous catalysts have been developed for the reductive amination of carbonyls and the hydrogenation of nitroarenes. rsc.orgbohrium.com These catalytic systems are advantageous for their molecularly defined nature, which allows for fine-tuning of their properties. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, are highly valued in industrial settings due to their ease of separation and recyclability. mdpi.comencyclopedia.pub For the reductive amination of alcohols to primary amines, heterogeneous metal catalysts are increasingly used. mdpi.comencyclopedia.pub Metals such as nickel, palladium, and platinum supported on materials like carbon or alumina are commonly used. wikipedia.orgencyclopedia.pub For example, nickel-catalyzed reductive amination of alcohols proceeds via dehydrogenation to a ketone, reaction with ammonia to form an imine, and subsequent hydrogenation of the imine. wikipedia.org Microwave-assisted reductive amination using heterogeneous catalysts has also been shown to significantly accelerate reaction times. mdpi.com A novel heterogeneous catalytic process for efficient reductive amination has been developed using a zirconium-based catalyst. researchgate.net

| Catalyst Type | Phase | Advantages | Examples |

| Homogeneous | Same as reactants | High activity, high selectivity, well-defined active sites | Cobalt-triphos complexes, Nickel-triphos complexes, Copper complexes |

| Heterogeneous | Different from reactants | Easy separation, reusability, suitable for continuous flow processes | Ni/Al2O3-SiO2, Pd/C, Pt/C, Zirconium-based catalysts |

Optimization for Enhanced Atom Economy and Reduced Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

Reductive amination is considered an atom-economical method for amine synthesis, especially when compared to classical methods like the Gabriel synthesis, which suffers from very low atom economy. rsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" approach is a particularly atom-economic variation where an alcohol is used to alkylate an amine, producing only water as a byproduct. rsc.org

Role of this compound as a Synthetic Intermediate

Secondary amines like this compound are valuable synthetic intermediates due to the reactivity of the N-H bond and the potential for further functionalization of the molecule.

Precursor in C-N Bond Forming Transformations

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of nitrogen-containing compounds. tcichemicals.com Substituted benzylamines are frequently employed as precursors in these reactions.

One of the key applications of secondary amines is in further N-alkylation or N-arylation reactions to produce tertiary amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between amines and aryl halides. tcichemicals.com While typically used for primary amines, variations of this reaction can be applied to secondary amines.

Furthermore, the nitrogen atom in this compound can participate in various coupling reactions. For example, it could react with acid chlorides to form amides or with other electrophiles to introduce new functional groups. The development of radical-based strategies for C-N bond formation offers alternative pathways for creating complex nitrogen-containing molecules from amine precursors. manchester.ac.uk

Building Block for Complex Molecular Architectures

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. nih.gov this compound, with its distinct structural motifs—the ethoxybenzyl group and the methoxyethyl group—can serve as a versatile building block.

The substituted benzylamine (B48309) framework is a common feature in many biologically active compounds. nih.govnih.gov For example, substituted aryl benzylamines have been investigated as potent and selective inhibitors of certain enzymes. nih.gov The specific substituents on the aromatic ring and the nature of the other group attached to the nitrogen can be systematically varied to create libraries of compounds for drug discovery.

The synthesis of complex heterocyclic structures often relies on the use of amine building blocks. For instance, substituted benzylamines can be used in the synthesis of isoquinolines and other nitrogen-containing heterocycles. wikipedia.org The presence of both an electron-rich aromatic ring and a flexible, functionalized side chain in this compound makes it an attractive starting material for the construction of diverse and complex molecular architectures.

Advanced Computational and Theoretical Investigations of 4 Ethoxybenzyl 2 Methoxyethyl Amine

Quantum Chemical Characterization of Electronic and Molecular Structure

Density Functional Theory (DFT) Analyses of Ground State Geometries

No published Density Functional Theory (DFT) studies specifically detailing the optimized ground state geometry, bond lengths, and bond angles for (4-Ethoxybenzyl)(2-methoxyethyl)amine were found. This type of analysis is fundamental for understanding the three-dimensional structure of a molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Indices

There is no available research that calculates the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such data is crucial for predicting the chemical reactivity and electronic properties of a compound. Consequently, reactivity indices derived from these values are also unavailable.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites, has not been published in the searched sources.

Conformational Analysis and Potential Energy Surfaces (e.g., Rotational Barriers)

No studies on the conformational analysis or the potential energy surface of this compound were identified. This type of investigation is essential for understanding the flexibility of the molecule and the energy barriers associated with the rotation of its flexible bonds.

Elucidation of Reaction Mechanisms via Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is an area where specific research appears to be absent.

Transition State Localization and Energy Barrier Calculations

No computational studies detailing the localization of transition states or the calculation of energy barriers for reactions involving this compound were found in the public domain. These calculations are vital for understanding the kinetics and feasibility of chemical reactions.

Theoretical Prediction and Validation of Spectroscopic Properties

Theoretical vibrational frequency calculations are a cornerstone of computational spectroscopy, used to predict, assign, and interpret experimental FT-IR and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), which provide a good balance between accuracy and computational cost. nih.gov

The calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. Since theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and other systematic errors, the computed values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, key predicted vibrational modes would include C-H stretching from the aromatic, aliphatic, and methoxy (B1213986)/ethoxy groups, C-O-C ether stretches, and aromatic ring vibrations. Studies on analogous molecules like 4-ethoxybenzaldehyde (B43997) provide a strong basis for these predictions. nih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound Predicted data based on computational studies of analogous functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2980 - 2850 | Strong |

| N-H Stretch | Secondary Amine | 3350 - 3300 | Weak-Medium |

| C=C Aromatic Stretch | Aromatic Ring | 1610, 1585, 1515 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl/Alkyl Ether | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch | Aryl/Alkyl Ether | 1150 - 1020 | Medium |

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum chemical method for calculating the electronic absorption spectra of medium-to-large sized molecules. mdpi.com It computes the vertical excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions from the ground state to various excited states. rsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the aromatic chromophore. The primary absorptions will likely be π → π* transitions, involving the promotion of an electron from a high-energy occupied π molecular orbital (like the HOMO) to a low-energy unoccupied π* molecular orbital (like the LUMO). The ethoxy group, acting as an electron-donating group on the benzene (B151609) ring, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Calculations are typically performed using a functional like B3LYP or PBE0 and a basis set that includes diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the excited states. mdpi.com

Table 2: Representative Predicted UV-Vis Absorption Data from TD-DFT Calculation Hypothetical data illustrating typical TD-DFT output for an aromatic ether.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 278 | 0.025 | HOMO → LUMO (95%) |

| S₀ → S₂ | 225 | 0.180 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 201 | 0.450 | HOMO → LUMO+1 (92%) |

Theoretical prediction of NMR chemical shifts is a valuable tool for structure elucidation and verification. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. liverpool.ac.uk This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

The predicted chemical shifts for this compound would reflect its electronic structure. The aromatic protons are expected to appear between 6.8 and 7.3 ppm, with those ortho to the electron-donating ethoxy group being more shielded (lower ppm) than the meta protons. ucl.ac.uk The ethoxy and methoxy groups will have characteristic shifts, as will the methylene (B1212753) (-CH₂-) carbons and protons adjacent to the nitrogen and oxygen atoms. Combining known increments and data from fragments like 2-methoxyethylamine (B85606) can provide accurate estimations. ucl.ac.ukchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on GIAO calculations of similar structures and empirical data.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ortho to -OEt) | ~6.88 |

| ¹H | Aromatic (meta to -OEt) | ~7.25 |

| ¹H | Benzyl (B1604629) -CH₂-N | ~3.75 |

| ¹H | N-CH₂-CH₂-O | ~2.85 |

| ¹H | CH₂-O-CH₃ | ~3.50 |

| ¹H | O-CH₂-CH₃ (quartet) | ~4.02 |

| ¹H | O-CH₂-CH₃ (triplet) | ~1.40 |

| ¹³C | Aromatic (C-O) | ~158.5 |

| ¹³C | Aromatic (C-CH₂) | ~131.0 |

| ¹³C | Benzyl -CH₂-N | ~53.5 |

| ¹³C | N-CH₂-CH₂-O | ~49.0 |

| ¹³C | CH₂-O-CH₃ | ~71.5 |

| ¹³C | -OCH₃ | ~59.0 |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. nih.govnih.gov For this compound, several key interactions would dictate its behavior in condensed phases.

Hydrogen Bonding: The secondary amine group (-NH-) is a classic hydrogen bond donor. It can form strong N-H···N or N-H···O hydrogen bonds with acceptor sites on neighboring molecules, such as the nitrogen lone pair or the ether oxygens. These interactions are highly directional and are often the primary force driving the formation of well-defined assemblies like chains or dimers. researchgate.net

C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor for C-H bonds from the ethyl or methoxyethyl groups of an adjacent molecule.

Dispersion Forces (van der Waals): These ubiquitous attractive forces, arising from transient fluctuations in electron density, are significant, especially for the nonpolar benzyl and ethoxy groups.

π-π Stacking: Aromatic rings can interact via π-π stacking, where two rings align either face-to-face or in an offset configuration.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plot analysis can be used to visualize and quantify these weak interactions. mdpi.com Furthermore, DFT calculations on molecular dimers or clusters can determine the binding energies of different assembly motifs. beilstein-journals.org For example, calculations can compare the stability of a hydrogen-bonded dimer versus a π-stacked dimer, predicting the most likely arrangement in a crystal structure. Studies on similar systems show that electrostatic interactions, like hydrogen bonds, often dominate the stabilization energy in amine complexes. beilstein-journals.org

Hydrogen Bonding Interactions and Their Energetics

Hydrogen bonds are a critical directional force in determining the molecular assembly in the crystalline state. In the case of this compound, the secondary amine group (-NH-) can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy and methoxy groups, as well as the nitrogen atom itself, can serve as hydrogen bond acceptors.

Should crystallographic data become available, the geometry of these interactions (D-H···A distances and angles, where D is the donor and A is the acceptor) would be the primary indicator of their presence and strength. Computational methods, such as Density Functional Theory (DFT), would then be employed to calculate the energetics of these bonds. This typically involves analyzing the electron density topology using methods like Quantum Theory of Atoms in Molecules (QTAIM) or calculating the interaction energies between molecular pairs. In the absence of specific data, a hypothetical table of potential hydrogen bond interactions is presented below.

Table 1: Potential Hydrogen Bonding Parameters for this compound (Note: Data is hypothetical and for illustrative purposes only.)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|---|---|

| N-H | H | O (ethoxy) | |||||

| N-H | H | O (methoxy) | |||||

| C-H (benzyl) | H | O (ethoxy) |

Hirshfeld Surface Analysis and Fingerprint Plots for Packing Efficiency and Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on a dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts.

The 2D fingerprint plot is derived from the Hirshfeld surface, summarizing the distribution of intermolecular contact distances. It plots the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). The relative contributions of different types of contacts (e.g., H···H, O···H, C···H) to the total surface area can be calculated, providing a quantitative measure of the packing environment. For instance, a high percentage of H···H contacts is common in organic molecules and signifies the importance of van der Waals forces. Sharp spikes in the fingerprint plot often correspond to specific, strong interactions like hydrogen bonds.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: Percentages are predictive and for illustrative purposes only.)

| Contact Type | Contribution (%) |

|---|---|

| H···H | |

| O···H / H···O | |

| C···H / H···C | |

| C···C | |

| N···H / H···N |

Non-Covalent Interaction (NCI) Plot Analysis

The Non-Covalent Interaction (NCI) plot is a visualization technique based on the electron density (ρ) and its reduced density gradient (RDG). nih.govnih.gov It allows for the identification and characterization of non-covalent interactions in real space. The analysis generates 3D isosurfaces that highlight different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) are typically represented by blue-colored surfaces located between the interacting atoms.

Weak, attractive interactions (e.g., van der Waals forces) appear as green or light-colored, broad surfaces.

Strong, repulsive interactions (e.g., steric clashes) are shown as red or brown-colored surfaces.

For this compound, an NCI plot would be expected to reveal a blue isosurface between the amine hydrogen and an oxygen acceptor, confirming a hydrogen bond. Green surfaces would likely be observed around the aliphatic chains and between the aromatic rings of adjacent molecules, indicating the prevalence of van der Waals interactions and potentially C-H···π interactions. This method provides a qualitative, visual confirmation of the interactions quantified by Hirshfeld surface analysis and energetic calculations.

Coordination Chemistry and Ligand Applications of 4 Ethoxybenzyl 2 Methoxyethyl Amine

Design Principles for (4-Ethoxybenzyl)(2-methoxyethyl)amine as an N-Donor Ligand

The effectiveness of this compound as a ligand is rooted in its molecular structure, which features both a secondary amine nitrogen and an ether oxygen, allowing for versatile coordination behavior.

This compound possesses the ability to act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the secondary amine and the oxygen atom of the methoxyethyl group. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry. The presence of both a soft donor (amine nitrogen) and a hard donor (ether oxygen) makes this ligand potentially suitable for coordinating with a variety of transition metals and main group metals.

The ethoxybenzyl group, while not directly involved in chelation, can influence the steric environment around the metal center, potentially affecting the coordination number and geometry of the resulting complex. This steric bulk can be strategically utilized to control the reactivity of the metal center.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Metal Ion Preference |

|---|---|---|

| Monodentate | N (amine) | Soft metal ions (e.g., Pd(II), Pt(II)) |

According to Ligand Field Theory (LFT), the interaction between the ligand's donor orbitals and the metal's d-orbitals leads to a splitting of the d-orbital energies. wikipedia.orglibretexts.org The nitrogen atom of the amine group in this compound is a sigma-donor, which will raise the energy of the metal d-orbitals that point towards it (e.g., dz² and dx²-y² in an octahedral field). youtube.comlibretexts.org The ether oxygen is also a sigma-donor but is generally considered a weaker field ligand than an amine.

Formation and Characterization of Metal-Amine Complexes

The synthesis and characterization of metal complexes containing this compound are essential steps in understanding its coordination chemistry.

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. Common metal precursors include metal halides (e.g., CuCl₂, ZnBr₂), nitrates, or perchlorates. The stoichiometry of the reaction can be controlled to favor the formation of complexes with different ligand-to-metal ratios.

A general synthetic route can be represented as: nthis compound + MXm → [M(this compound)n]Xm

Where M is the metal ion, X is the counter-ion, and n is the number of ligand molecules. The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the desired complex. For air-sensitive complexes, synthetic procedures would need to be carried out under an inert atmosphere. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for a Cu(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 15.60 |

| c (Å) | 12.88 |

| β (°) | 98.5 |

| Cu-N bond length (Å) | 2.02 |

| Cu-O bond length (Å) | 2.15 |

Note: The data in this table is hypothetical and serves as an example of what might be expected for a complex of this type.

The stability of a metal complex in solution is a critical parameter, often quantified by its formation constant (Kf) or stability constant. researchgate.net High formation constants indicate a thermodynamically stable complex. The stability of complexes formed with this compound will depend on several factors, including the nature of the metal ion (e.g., its charge and size), the chelate effect, and the solvent.

The lability of a complex refers to the rate at which its ligands can be exchanged with other ligands in solution. This property is particularly important for applications in catalysis, where substrate binding and product release are key steps. The steric bulk of the ethoxybenzyl group may influence the lability of the complexes, potentially creating a more open coordination site for substrate interaction.

Applications in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions. Amine-containing ligands are pivotal in this field, and the unique combination of ether and benzyl (B1604629) moieties in this compound could offer distinct electronic and steric properties to a metal center.

Role of this compound Ligands in C-C and C-N Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis, enabling the construction of complex molecules from simpler precursors. Transition metal catalysts are often employed for these transformations. The nitrogen atom in this compound can coordinate to a metal center, influencing its reactivity and selectivity in coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions, the amine ligand could facilitate the oxidative addition and reductive elimination steps.

The synthesis of nitrogen-containing compounds is crucial across various fields, from natural products to materials science. C-N bond formation reactions are diverse, and the specific method often depends on the functional groups involved tcichemicals.com. Organocatalysis has also emerged as a sustainable approach for synthesizing organonitrogen compounds via C-N bond formation, avoiding metal contamination researchgate.net. While specific data for this compound is unavailable, related amine-based systems have shown promise in such catalytic processes.

Table 1: Potential C-C and C-N Bond Forming Reactions for Catalysts with Amine Ligands

| Reaction Type | Description | Potential Role of Amine Ligand |

| Suzuki Coupling | Formation of a C-C bond between an organoboron compound and an organohalide. | Stabilize the metal catalyst and influence the reaction kinetics. |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. | Facilitate the coupling of the amine to the metal center. |

| Heck Reaction | Formation of a C-C bond between an alkene and an aryl halide. | Modulate the electronic properties of the metal catalyst. |

| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Enhance the solubility and stability of the catalytic species. |

This table represents potential applications based on the general function of amine ligands in catalysis, not specific experimental data for this compound.

Exploration of Asymmetric Catalysis Potential

The synthesis of enantiomerically pure compounds is a significant challenge in chemistry, particularly for the pharmaceutical industry. Chiral ligands are essential for asymmetric catalysis, where a catalyst selectively produces one enantiomer of a product. While this compound is not chiral itself, it could be modified to incorporate chiral centers. For example, chiral substituents could be introduced on the benzyl or ethyl groups. Such chiral derivatives could then be used in asymmetric reactions like hydrogenations, epoxidations, or aldol reactions. The construction of enantiomeric C-N bonds is a particularly challenging area where chiral organocatalysts have shown high stereoselectivity researchgate.net.

Catalyst Recycling and Reusability Studies

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. This can lead to product contamination and loss of the often-expensive catalyst. Research into catalyst recycling and reusability is therefore crucial for sustainable chemical processes. The ether functionalities in this compound might be exploited to facilitate catalyst recovery. For instance, the ligand could be anchored to a solid support, creating a heterogeneous catalyst that is easily separated. Alternatively, the solubility properties imparted by the ethoxy and methoxy (B1213986) groups could be utilized in biphasic catalysis, where the catalyst resides in a separate phase from the product. Studies on related systems have demonstrated the potential for catalyst reuse over multiple cycles rsc.org.

Electrocatalytic and Photocatalytic Properties of Metal-Amine Systems

The conversion of electrical or light energy into chemical energy is a key area of research for sustainable fuel production and chemical synthesis. Metal complexes with amine ligands can play a significant role in both electrocatalysis and photocatalysis.

In electrocatalysis , metal-amine complexes can facilitate redox reactions at an electrode surface. For example, they can be used to catalyze the reduction of CO2 to valuable chemicals or the oxidation of water for hydrogen production. The electronic properties of the this compound ligand would influence the redox potential of the metal center and the efficiency of the catalytic process.

In photocatalysis , a metal complex absorbs light and uses the energy to drive a chemical reaction. Photoinduced electron transfer is a fundamental process in these systems researchgate.net. Amines are often used as sacrificial electron donors in photoredox catalysis nih.gov. The amine in this compound could potentially serve this role, or the ligand could be designed to tune the photophysical properties of the metal complex, such as its absorption spectrum and excited-state lifetime. The development of photocatalysts based on earth-abundant metals is a key research focus to replace precious metal catalysts like ruthenium and iridium ed.ac.uk.

Table 2: Potential Electrocatalytic and Photocatalytic Applications of Metal-Amine Complexes

| Application | Description | Potential Role of this compound Ligand |

| CO2 Reduction | Conversion of carbon dioxide into fuels or chemical feedstocks. | Stabilize low-valent metal species active in CO2 reduction. |

| Water Splitting | Production of hydrogen and oxygen from water. | Act as a proton shuttle or tune the redox properties of the metal center. |

| Organic Synthesis | Driving organic reactions using light energy. | Modulate the excited-state properties of the photocatalyst. |

This table outlines potential applications based on the general principles of electrocatalysis and photocatalysis involving metal-amine complexes, as specific data for the title compound is not available.

Reaction Pathways and Mechanistic Insights Involving 4 Ethoxybenzyl 2 Methoxyethyl Amine

Nucleophilic Reactivity of the Amine Moiety

All amines possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles capable of attacking electron-deficient centers. libretexts.org The reactivity of (4-Ethoxybenzyl)(2-methoxyethyl)amine is a direct consequence of this feature, though it is modulated by the steric and electronic characteristics of its substituents.

This compound readily participates in amidation reactions when treated with acyl chlorides or acid anhydrides. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form an N,N-disubstituted amide. While reactions with acyl chlorides are often vigorous, those with acid anhydrides are typically slower and may require heating. libretexts.org

Similarly, in ureation reactions, the amine can react with isocyanates to form substituted ureas. The nitrogen atom attacks the central carbon of the isocyanate group, leading to a stable addition product. Another pathway to urea (B33335) derivatives involves the reaction with carbamoyl (B1232498) chlorides. Furthermore, the reaction of amines with carbon dioxide, a key industrial process, proceeds through the formation of a zwitterionic carbamate (B1207046) intermediate, which is conceptually related to ureation. psu.edursc.org

The nucleophilic character of this compound extends to a broad range of electrophilic reagents.

Alkylation: In reactions with electrophiles like alkyl halides, the amine can undergo N-alkylation. The nitrogen atom attacks the electrophilic carbon of the alkyl halide in an S_N2 reaction, displacing the halide ion. lumenlearning.com However, this process can be difficult to control. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with another molecule of the alkyl halide. masterorganicchemistry.comchemguide.co.uk This can result in the formation of a quaternary ammonium (B1175870) salt, a product of "exhaustive methylation" when methyl iodide is used in excess. masterorganicchemistry.com

Reaction with Aryl Halides: In the presence of a suitable catalyst, such as a palladium complex, secondary amines like bis(2-methoxyethyl)amine (B57041) can undergo Buchwald-Hartwig amination with aryl halides to form tertiary aryl amines. sigmaaldrich.com It is expected that this compound would behave similarly.

Other Electrophiles: Analogous secondary amines react with a variety of other electrophiles. For instance, bis(2-methoxyethyl)amine is known to react with perfluoroalkanesulfonyl halides to generate N,N-dialkyl perfluoroalkanesulfonamides and undergoes metal-free oxidative coupling with methyl ketones. sigmaaldrich.com

Kinetics and Thermodynamics of Reactions Involving this compound

While specific kinetic and thermodynamic data for this compound are not extensively documented in public literature, valuable insights can be drawn from studies on its structural components, particularly 2-methoxyethylamine (B85606).

Studies on the reaction of various amines with carbon dioxide in aqueous solution provide a framework for understanding the kinetic behavior of this compound. For the reaction with 2-methoxyethylamine, a primary amine, the observed first-order rate constant was found to fit the equation:

k_obs = k_AM[R₂NH]² + k_W[R₂NH][H₂O] rsc.org

This rate law suggests two parallel pathways for the reaction, one involving a second amine molecule and another involving a water molecule to facilitate proton transfer. psu.edursc.org

The activation parameters for this reaction provide further mechanistic details. Increased basicity of the amine generally correlates with increased reactivity. psu.edu For the reaction of 2-methoxyethylamine with CO₂, the following activation parameters have been reported, offering a baseline for estimating the behavior of the more complex this compound.

Table 1: Activation Parameters for the Reaction of 2-Methoxyethylamine with CO₂

| Parameter | Value |

|---|---|

| Activation Enthalpy (ΔH‡) | 43.1 ± 1.8 kJ/mol |

| Activation Entropy (ΔS‡) | -62 ± 6 J/(K·mol) |

Data sourced from a study on the kinetics of CO₂ reactions with aqueous amines. psu.edu

It is important to note that the bulky 4-ethoxybenzyl group on the target compound would likely introduce significant steric hindrance, which would be expected to decrease the reaction rate and alter these activation parameters compared to the less-encumbered 2-methoxyethylamine.

The final distribution of products in reactions involving this compound is highly dependent on the reaction conditions and the nature of the electrophile.

In alkylation reactions, the product mixture can be complex. Because the tertiary amine product is also nucleophilic, it competes with the starting secondary amine for the remaining alkyl halide. masterorganicchemistry.com This can lead to a mixture of the desired tertiary amine and the over-alkylated quaternary ammonium salt. To favor the formation of the tertiary amine, precise control over stoichiometry is essential.

In reactions with carbon dioxide, equilibrium is described by the "CO₂ loading capacity," which measures the moles of CO₂ absorbed per mole of amine. mdpi.com For this compound, this would be influenced by its basicity and the stability of the resulting carbamate.

In cases of competing reaction pathways, such as nucleophilic substitution versus ring expansion observed in other heterocyclic systems, the product distribution can be sensitive to the reagent ratios, temperature, and reaction media. researchgate.net

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Structural Dynamics and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (4-Ethoxybenzyl)(2-methoxyethyl)amine and for monitoring its behavior in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is fundamental for the structural verification of this compound. A combination of one-dimensional and two-dimensional NMR experiments would be employed for this purpose.

Predicted ¹H and ¹³C NMR Data:

Based on known chemical shifts of similar structural fragments, the following table outlines the predicted NMR data for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2/H-6 | ~7.25 (d, J ≈ 8.5 Hz) | ~129-130 | C-4, C-7 |

| H-3/H-5 | ~6.85 (d, J ≈ 8.5 Hz) | ~114-115 | C-1, C-7 |

| -OCH₂CH₃ | ~4.05 (q, J ≈ 7.0 Hz) | ~63-64 | C-4 |

| -OCH₂CH₃ | ~1.40 (t, J ≈ 7.0 Hz) | ~14-15 | -OCH₂CH₃ |

| Ar-CH₂-N | ~3.70 (s) | ~53-54 | C-1, C-2/6, C-8 |

| N-CH₂CH₂O- | ~2.80 (t, J ≈ 5.5 Hz) | ~50-51 | C-7, C-9 |

| -CH₂OCH₃ | ~3.50 (t, J ≈ 5.5 Hz) | ~71-72 | C-8, C-10 |

| -OCH₃ | ~3.30 (s) | ~58-59 | C-9 |

| NH | ~1.5-2.5 (broad s) | - | C-7, C-8 |

Interactive Data Table: Predicted NMR Assignments

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2/H-6 | ~7.25 (d, J ≈ 8.5 Hz) | ~129-130 | C-4, C-7 |

| H-3/H-5 | ~6.85 (d, J ≈ 8.5 Hz) | ~114-115 | C-1, C-7 |

| -OCH₂CH₃ | ~4.05 (q, J ≈ 7.0 Hz) | ~63-64 | C-4 |

| -OCH₂CH₃ | ~1.40 (t, J ≈ 7.0 Hz) | ~14-15 | -OCH₂CH₃ |

| Ar-CH₂-N | ~3.70 (s) | ~53-54 | C-1, C-2/6, C-8 |

| N-CH₂CH₂O- | ~2.80 (t, J ≈ 5.5 Hz) | ~50-51 | C-7, C-9 |

| -CH₂OCH₃ | ~3.50 (t, J ≈ 5.5 Hz) | ~71-72 | C-8, C-10 |

| -OCH₃ | ~3.30 (s) | ~58-59 | C-9 |

| NH | ~1.5-2.5 (broad s) | - | C-7, C-8 |

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton couplings within the ethoxy and 2-methoxyethyl groups. For instance, a cross-peak would be observed between the quartet of the ethoxy methylene (B1212753) protons and the triplet of the ethoxy methyl protons. Similarly, the two methylene groups of the 2-methoxyethyl chain would show a correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would link each proton to its directly attached carbon atom, confirming the assignments made in the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be crucial for connecting the different fragments of the molecule. For example, correlations from the benzylic protons (Ar-CH₂-N) to the aromatic carbons (C-1 and C-2/6) and to the adjacent carbon of the methoxyethyl chain would definitively establish the connectivity of the benzyl (B1604629) group to the nitrogen atom.

Variable Temperature NMR for Conformational Equilibria and Exchange Processes

The flexible nature of the ethyl and methoxyethyl chains in this compound suggests the possibility of conformational equilibria. Variable temperature (VT) NMR studies could provide insights into these dynamic processes. At lower temperatures, the rate of rotation around the C-N and C-O bonds might slow down sufficiently to allow for the observation of distinct signals for different conformers. The coalescence of these signals at higher temperatures would enable the calculation of the energy barriers for these conformational changes. Furthermore, proton exchange involving the amine (N-H) proton could be studied by VT-NMR, potentially in different solvent systems.

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state.

Precise Bond Lengths and Angles for Conformational Analysis

X-ray diffraction analysis would yield precise measurements of all bond lengths and angles within the molecule. This data would be invaluable for a detailed conformational analysis. For instance, the torsion angles around the C-N and C-C bonds of the side chains would reveal the preferred conformation of the molecule in the crystal lattice. This information can be compared with theoretical calculations to understand the factors governing its three-dimensional structure.

Predicted Bond Lengths and Angles (based on similar structures):

| Bond/Angle | Predicted Value |

| C-N (benzyl) | ~1.47 Å |

| C-N (ethyl) | ~1.46 Å |

| C-O (ethoxy) | ~1.37 Å |

| C-O (methoxy) | ~1.42 Å |

| C-N-C Angle | ~112° |

| C-O-C Angle (ether) | ~110° |

Interactive Data Table: Predicted Crystallographic Parameters

| Bond/Angle | Predicted Value |

|---|---|

| C-N (benzyl) | ~1.47 Å |

| C-N (ethyl) | ~1.46 Å |

| C-O (ethoxy) | ~1.37 Å |

| C-O (methoxy) | ~1.42 Å |

| C-N-C Angle | ~112° |

| C-O-C Angle (ether) | ~110° |

Crystal Packing Analysis and Supramolecular Architecture

Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions. It is anticipated that hydrogen bonding involving the secondary amine (N-H) as a donor and the oxygen atoms of the ethoxy and methoxy (B1213986) groups as acceptors would play a significant role in the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can aid in its identification in complex mixtures and in monitoring reactions.

The expected nominal molecular weight of this compound (C₁₂H₁₉NO₂) is 209 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Predicted Mass Spectrometry Fragmentation:

The fragmentation of the molecular ion (M⁺˙) under electron ionization (EI) or the protonated molecule ([M+H]⁺) in electrospray ionization (ESI) would likely proceed through several characteristic pathways.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the formation of a stable benzylic cation or an iminium ion.

Loss of Ether Fragments: Cleavage of the C-O bonds in the ethoxy and methoxyethyl groups can also be expected.

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of the highly stable 4-ethoxybenzyl cation.

Predicted Key Fragments:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 209 | [C₁₂H₁₉NO₂]⁺˙ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the benzyl-nitrogen bond |

| 107 | [C₇H₇O]⁺ | Loss of ethylene (B1197577) from the 4-ethoxybenzyl cation |

| 74 | [C₄H₁₀N]⁺ | Alpha-cleavage on the methoxyethyl side |

| 59 | [C₂H₅O₂]⁺ | Fragment from the methoxyethyl chain |

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 209 | [C₁₂H₁₉NO₂]⁺˙ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the benzyl-nitrogen bond |

| 107 | [C₇H₇O]⁺ | Loss of ethylene from the 4-ethoxybenzyl cation |

| 74 | [C₄H₁₀N]⁺ | Alpha-cleavage on the methoxyethyl side |

| 59 | [C₂H₅O₂]⁺ | Fragment from the methoxyethyl chain |

By employing tandem mass spectrometry (MS/MS), specific precursor ions can be isolated and further fragmented, providing even more detailed structural information and confirming the proposed fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for analyzing non-volatile and thermally labile molecules like this compound. As a "soft" ionization technique, it minimizes fragmentation, allowing for the clear determination of the molecular weight. youtube.com In positive ion mode, the amine functionality is readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₉NO₂, the exact mass of the neutral molecule is 209.1416 g/mol . Therefore, the primary ion observed in the ESI-MS spectrum would be the protonated molecule at a mass-to-charge ratio (m/z) of 210.1489.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing collision-induced dissociation (CID) of the [M+H]⁺ ion, characteristic fragment ions are produced. The fragmentation patterns of protonated benzylamines are well-documented and typically involve cleavage of the C-N bond. nih.govnih.gov This process is rationalized by the formation of a stable benzyl cation.

Table 1: Predicted ESI-MS/MS Fragmentation for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 210.15 | 121.06 | 4-Ethoxybenzyl cation | C₃H₉NO (2-methoxyethylamine) |

| 210.15 | 90.08 | [M+H - 4-ethoxybenzyl]⁺ | C₉H₁₂O (4-ethylanisole) |

This table presents predicted fragmentation data based on established principles of mass spectrometry for structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds that may be present as reactants, impurities, or degradation products associated with this compound. While the target compound itself may have limited volatility, GC-MS is crucial for monitoring the purity of starting materials like 4-ethoxybenzaldehyde (B43997) and 2-methoxyethylamine (B85606) or identifying volatile byproducts.

Under electron ionization (EI), a "hard" ionization technique, extensive fragmentation occurs, providing a detailed molecular fingerprint. youtube.com The fragmentation of ethers and benzylamines follows predictable pathways. whitman.edumiamioh.edu For this compound, the most characteristic fragmentation would be the α-cleavage of the C-N bond, leading to the formation of the highly stable 4-ethoxybenzyl cation.

Table 2: Predicted Dominant GC-MS Fragments for this compound

| Fragment (m/z) | Ion Identity | Fragmentation Pathway |

| 121 | [CH₃CH₂OC₆H₄CH₂]⁺ | α-Cleavage at the C-N bond (Benzylic cation) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl fragment) |

| 59 | [CH₃OCH₂CH₂]⁺ | Cleavage of the N-CH₂ bond of the methoxyethyl group |

| 45 | [CH₃OCH₂]⁺ | Fragmentation of the methoxyethyl group |

This table outlines the expected major fragments in an EI-MS spectrum, based on typical fragmentation rules for ethers and benzylamines.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. For this compound, these methods can confirm the presence of key structural motifs through their characteristic vibrational frequencies.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300-3500 (weak in IR, often stronger in Raman) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2970 |

| Aromatic C=C | Stretch | 1500-1600 |

| C-O-C (Aryl Ether) | Asymmetric Stretch | 1230-1270 |

| C-O-C (Alkyl Ether) | Stretch | 1070-1150 |

| C-N | Stretch | 1020-1250 |

These techniques are particularly useful for monitoring reactions. For instance, in the synthesis of the title compound via reductive amination of 4-ethoxybenzaldehyde, the disappearance of the strong aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of the N-H band would signal the reaction's progress. wikipedia.org

In Situ IR Spectroscopy for Real-Time Reaction Monitoring

In situ IR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the real-time tracking of chemical reactions without the need for sample extraction. clairet.co.ukyoutube.com By immersing a probe directly into the reaction vessel, spectra can be collected continuously, providing a dynamic profile of the concentration changes of reactants, intermediates, and products. youtube.com

For the synthesis of this compound, this technique could monitor the consumption of the 4-ethoxybenzaldehyde (indicated by the decreasing C=O peak) and the formation of the intermediate imine (C=N stretch, ~1640-1690 cm⁻¹) followed by its reduction to the final amine product (appearance of N-H bend, ~1560-1640 cm⁻¹ and C-N stretch). acs.org This provides invaluable kinetic data and mechanistic insight.

Quantitative Analysis of Reaction Progress

The data obtained from in situ IR spectroscopy can be used for quantitative analysis. youtube.com According to the Beer-Lambert law, the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding species. youtube.comazom.com By creating a calibration curve using standards of known concentrations, it is possible to quantify the concentration of reactants and products throughout the reaction. youtube.com This allows for the precise determination of reaction rates, reaction orders, and the influence of various parameters like temperature and catalyst loading on the reaction's efficiency. researchgate.netspectroscopyonline.com

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. numberanalytics.com The this compound molecule contains a substituted benzene (B151609) ring, which acts as a chromophore. This aromatic system gives rise to characteristic π → π* transitions, typically observed in the ultraviolet region of the spectrum.

Monitoring Chromophore Changes During Reactions

UV-Vis spectroscopy is a highly effective technique for monitoring reaction kinetics when there is a change in the chromophoric system. spectroscopyonline.com In the synthesis of this compound from 4-ethoxybenzaldehyde, the starting material possesses a conjugated system involving the aromatic ring and the carbonyl group. This extended conjugation results in a distinct UV absorption maximum (λ_max).

The reaction progress can be followed by monitoring the decrease in absorbance at the λ_max of the aldehyde. azom.comavantes.com As the aldehyde is converted to the non-conjugated amine product, the original absorption band will disappear, and a new spectrum characteristic of the ethoxybenzyl group will emerge, typically at a shorter wavelength. By tracking this change over time, one can calculate the reaction rate constant, providing a complementary kinetic analysis to that offered by IR spectroscopy. researchgate.net

of this compound Complexes

Studying Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands in Complexes

A thorough review of scientific literature and chemical databases reveals a significant gap in the characterization of the specific compound this compound and its coordination complexes. To date, no research findings or spectroscopic data detailing the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands for complexes involving this particular ligand have been published.

The study of LMCT and MLCT bands is fundamental to understanding the electronic structure and photochemical properties of transition metal complexes. These charge transfer phenomena, observable through techniques like UV-Vis spectroscopy, involve the movement of an electron between the metal center and the coordinating ligand upon absorption of light. libretexts.orgwikipedia.org

Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a molecular orbital that is primarily based on the ligand to a molecular orbital that is predominantly centered on the metal. This results in the formal reduction of the metal center. libretexts.orgacs.org LMCT transitions are favored when the ligand has relatively high-energy lone pairs of electrons and the metal is in a high oxidation state, making it a good electron acceptor. youtube.com

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-centered orbital to a ligand-based orbital, leading to the formal oxidation of the metal. wikipedia.orgnih.gov This is more common when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying empty orbitals, such as π* orbitals in aromatic systems. youtube.com

The intensity of these charge transfer bands is typically high, with large molar absorptivity values (ε), making them readily distinguishable from the weaker d-d transitions. wikipedia.org

While general principles of LMCT and MLCT are well-established for various classes of ligands, including Schiff bases and those with ether functionalities, the absence of specific experimental data for this compound prevents a detailed analysis of its behavior in metal complexes. nih.govresearchgate.net The electronic properties of the ethoxybenzyl and methoxyethyl groups would undoubtedly influence the energy of the ligand's molecular orbitals and, consequently, the nature and energy of any potential charge transfer bands. However, without empirical spectroscopic data, any discussion remains purely speculative.

Further research, involving the synthesis and spectroscopic analysis of transition metal complexes with this compound, is required to elucidate their electronic properties and to characterize the specific nature of their LMCT and MLCT bands. Such studies would provide valuable insights into the coordination chemistry of this ligand and the potential applications of its complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.